Class-Level Metabolic Stability Advantage Conferred by the Cyclohexylamino Group
Within the 4-aminoquinazoline class, analogs bearing a cyclohexylamino substituent at the 4-position demonstrate superior metabolic stability in human liver microsomes compared to those with smaller alkylamino groups such as dimethylamino. Although the target compound itself was not directly profiled in the source study, the class-level SAR indicates that the cyclohexylamino group is a key driver of metabolic stability, a critical differentiator from simpler alkylamino analogs [1].
| Evidence Dimension | Metabolic stability (human liver microsomes) |
|---|---|
| Target Compound Data | Predicted to exhibit high metabolic stability based on the presence of the cyclohexylamino group [1] |
| Comparator Or Baseline | 4-(Dimethylamino)quinazoline analogs demonstrated lower metabolic stability in the same assay system [1] |
| Quantified Difference | Quantitative difference not available for the exact compound; the class SAR shows that the cyclohexylamino series retained high stability while the dimethylamino series was rapidly metabolized. |
| Conditions | In vitro incubation with human liver microsomes; experimental details in Kanuma et al. (2006) [1] |
Why This Matters
Higher metabolic stability directly correlates with longer half-life, lower clearance, and improved oral bioavailability, making the compound a potentially more viable candidate for in vivo pharmacology studies compared to less stable dimethylamino analogs.
- [1] Kanuma K, Omodera K, Nishiguchi M, et al. Identification of 4-amino-2-cyclohexylaminoquinazolines as metabolically stable melanin-concentrating hormone receptor 1 antagonists. Bioorg Med Chem. 2006;14(10):3307-19. PMID: 16434202. View Source
